4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride
Description
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride is a bicyclic heterocyclic compound featuring a fused thiazole and pyridine ring system. The core structure includes a carbonitrile (-C≡N) group at the 2-position of the thiazolo[5,4-c]pyridine scaffold, with a hydrochloride salt enhancing its stability and solubility. These analogs are frequently employed as intermediates in drug synthesis, particularly for anticoagulants like Edoxaban .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;/h9H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYWPOVQTHPJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the thiazolo[5,4-c]pyridine core. One common method includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Generation of substituted thiazolo[5,4-c]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism by which 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo[5,4-c]pyridine Derivatives
Key Observations:
Functional Group Impact :
- Carbonitrile vs. Carboxylic Acid : The carbonitrile group in the target compound likely confers greater metabolic stability compared to carboxylic acid derivatives (e.g., 720720-96-7), which are prone to hydrolysis or conjugation .
- Salt Forms : Hydrochloride salts (e.g., target compound) enhance aqueous solubility, whereas dihydrobromide salts (e.g., 128120-68-3) may improve crystallinity for solid-state formulations .
Halogenation: The 7-chloro substituent in 1643571-66-7 introduces electronegativity, which could enhance interactions with hydrophobic enzyme pockets .
Pharmaceutical Relevance :
Biological Activity
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
- Chemical Name: this compound
- CAS Number: 1190971-73-3
- Molecular Formula: C7H8N2S.HCl
- Molecular Weight: 182.67 g/mol
Synthesis
The compound can be synthesized through various methods involving the reaction of thiazole derivatives with carbonitriles under specific conditions. The synthesis typically yields high purity and is characterized using techniques like NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile showed effectiveness against various bacterial strains. The structure-activity relationship (SAR) highlighted that modifications in the thiazole ring enhance antibacterial potency.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 16 |
| Thiazole Derivative B | Escherichia coli | 32 |
Anticancer Properties
Thiazolo derivatives have also been studied for their anticancer effects. Compounds related to our target compound have demonstrated cytotoxicity against several cancer cell lines. For instance, a derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat T cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| Jurkat T Cells | 1.61 |
| A-431 Cells | 1.98 |
The presence of electron-withdrawing groups in the thiazole ring was found to enhance the anticancer activity by improving the interaction with cellular targets.
Analgesic and Anti-inflammatory Effects
In vivo studies have shown that thiazolo compounds possess analgesic and anti-inflammatory properties. The evaluation used models such as the acetic acid-induced writhing test and the hot plate test to assess pain relief efficacy.
| Test Model | Result |
|---|---|
| Acetic Acid Writhing | Significant reduction in writhing response |
| Hot Plate Test | Prolonged latency time in treated groups |
Case Studies
- Analgesic Activity : A recent study synthesized a series of thiazolo derivatives and tested their analgesic potential using standard pain models. Results indicated that certain compounds significantly reduced pain responses compared to control groups.
- Anticancer Research : Another investigation focused on the cytotoxic effects of thiazolo compounds on human cancer cell lines. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
